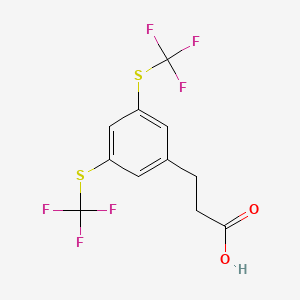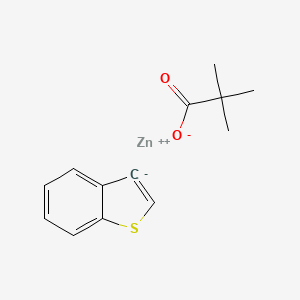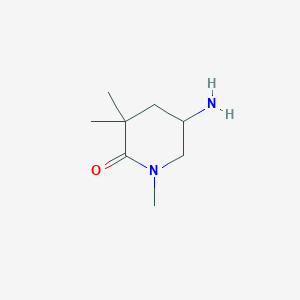![molecular formula C14H11IN2 B14777627 3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777627.png)
3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with an iodine atom at the 3-position and a p-tolyl group at the 5-position
Vorbereitungsmethoden
The synthesis of 3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of a pre-formed pyrrolo[2,3-b]pyridine scaffold. One common method includes the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The p-tolyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of p-toluene is coupled with a halogenated pyrrolo[2,3-b]pyridine in the presence of a palladium catalyst .
Analyse Chemischer Reaktionen
3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and halides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Cross-Coupling Reactions: The iodine atom makes the compound a suitable candidate for cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, leading to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Biology: It is employed in the study of protein-ligand interactions and as a probe in various biochemical assays.
Wirkmechanismus
The mechanism of action of 3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets. The p-tolyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability .
Vergleich Mit ähnlichen Verbindungen
3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine can be compared with other iodinated pyrrolo[2,3-b]pyridine derivatives:
3-Iodo-1H-pyrrolo[2,3-b]pyridine: Lacks the p-tolyl group, which may result in different biological activities and physical properties.
5-(p-Tolyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the iodine atom, affecting its reactivity in cross-coupling reactions.
3-Bromo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine: The bromine atom can be used in similar reactions but may exhibit different reactivity and selectivity compared to the iodine derivative.
Eigenschaften
Molekularformel |
C14H11IN2 |
|---|---|
Molekulargewicht |
334.15 g/mol |
IUPAC-Name |
3-iodo-5-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H11IN2/c1-9-2-4-10(5-3-9)11-6-12-13(15)8-17-14(12)16-7-11/h2-8H,1H3,(H,16,17) |
InChI-Schlüssel |
HIQKYBYHFPAQIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC3=C(NC=C3I)N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


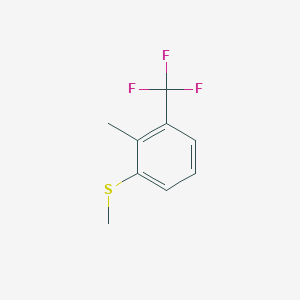
![3-[2-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14777549.png)
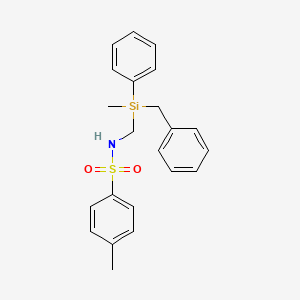
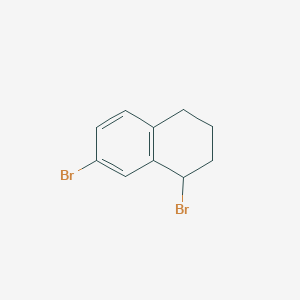
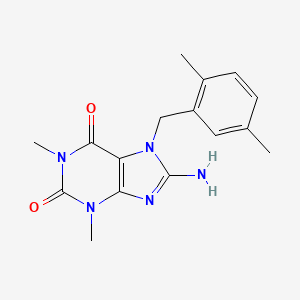
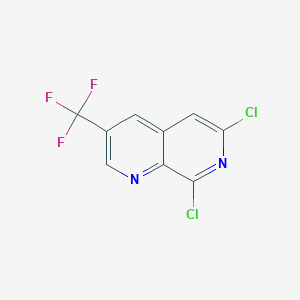

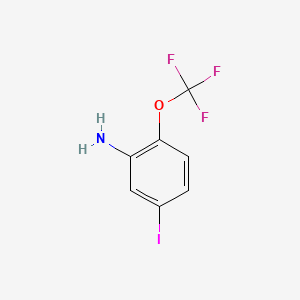
![(1S,4S)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol](/img/structure/B14777607.png)

![Dimethyl[4-(piperidin-4-yloxy)but-2-yn-1-yl]amine](/img/structure/B14777617.png)
